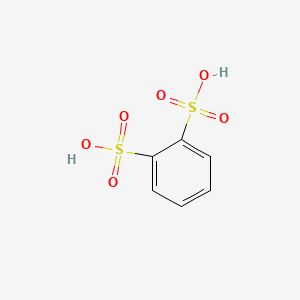

1,2-Benzenedisulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

30496-93-6 |

|---|---|

Molecular Formula |

C6H6O6S2 |

Molecular Weight |

238.2 g/mol |

IUPAC Name |

benzene-1,2-disulfonic acid |

InChI |

InChI=1S/C6H6O6S2/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12) |

InChI Key |

MIAUJDCQDVWHEV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O |

Other CAS No. |

31375-00-5 30496-93-6 5710-54-3 27137-20-8 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profile & Technical Utility of 1,2-Benzenedisulfonic Acid

Executive Summary

1,2-Benzenedisulfonic acid (1,2-BDSA), also known as o-benzenedisulfonic acid, represents a specialized class of aromatic sulfonic acids distinguished by the ortho-positioning of two strongly acidic sulfonate groups. Unlike its meta-isomer (1,3-benzenedisulfonic acid), which is the thermodynamic product of direct benzene sulfonation, 1,2-BDSA requires indirect synthetic routes due to the steric and electrostatic repulsion between adjacent sulfonyl moieties.

Its technical significance lies in its unique capacity to form cyclic anhydrides and imides (e.g., o-benzenedisulfonimide), a property structurally inaccessible to the 1,3- and 1,4-isomers. This guide details the physicochemical properties, synthesis challenges, and applications of 1,2-BDSA, serving as a reference for its use as a strong Brønsted acid catalyst, a bidentate ligand in coordination chemistry, and a precursor in organic synthesis.

Part 1: Molecular Architecture & Fundamental Constants

The molecule consists of a benzene ring substituted at the C1 and C2 positions with sulfonic acid groups (

Table 1: Core Chemical Identity

| Property | Data |

| IUPAC Name | Benzene-1,2-disulfonic acid |

| Common Synonyms | o-Benzenedisulfonic acid; 1,2-BDSA |

| CAS Registry Number | 31375-00-5 |

| Molecular Formula | |

| Molecular Weight | 238.24 g/mol |

| SMILES | c1ccc(c(c1)S(=O)(=O)O)S(=O)(=O)O |

| InChI Key | MIAUJDCQDVWHEV-UHFFFAOYSA-N |

Part 2: Thermodynamic & Physicochemical Profile

Physical State and Solubility

1,2-BDSA is typically isolated as a white to off-white crystalline solid .[2][3] It is highly hygroscopic and deliquescent, readily absorbing atmospheric moisture to form hydrates.

-

Solubility:

-

Water: Highly soluble (miscible). The hydration energy of the two sulfonate groups drives rapid dissolution.

-

Polar Organic Solvents: Soluble in ethanol, methanol, and acetic acid.

-

Non-polar Solvents: Insoluble in hexane, diethyl ether, and benzene.

-

Thermal Properties & Stability[5]

-

Melting Point: The anhydrous free acid is difficult to isolate due to thermal instability and dehydration.

-

Note: Literature values often cite ~260°C for "benzenedisulfonic acid," usually referring to the stable 1,3-isomer.

-

Dehydration: Upon heating (>100°C under vacuum), 1,2-BDSA undergoes intramolecular dehydration to form 1,2-benzenedisulfonic anhydride (mp 88–92°C), a reaction unique to the ortho isomer.

-

-

Acidity (pKa):

-

pKa1: Estimated < -2.0 (comparable to benzenesulfonic acid).[5]

-

pKa2: Slightly higher than pKa1 but still strongly acidic.[4] The proximity of the negative charge on the first sulfonate anion (

) exerts an electrostatic effect on the second proton, but it remains fully dissociated in aqueous solutions.

Part 3: Synthesis & Purification Protocols[8]

The "Ortho" Challenge

Direct sulfonation of benzene or benzenesulfonic acid yields almost exclusively the 1,3-isomer (meta) due to the meta-directing deactivation of the first sulfonic acid group. Therefore, 1,2-BDSA must be synthesized via indirect substitution methods.

Protocol: Diazotization of Orthanilic Acid

The most reliable laboratory route involves the conversion of 2-aminobenzenesulfonic acid (orthanilic acid) via the Sandmeyer-type reaction (Meerwein variation).

Step-by-Step Methodology:

-

Diazotization: Dissolve 2-aminobenzenesulfonic acid in dilute NaOH, then acidify with HCl. Cool to 0–5°C and add

dropwise to form the diazonium inner salt. -

Substitution (Meerwein Reaction): Prepare a solution of

saturated in glacial acetic acid containing a catalytic amount of -

Coupling: Add the diazonium slurry to the copper/

mixture. Nitrogen gas evolves rapidly. -

Hydrolysis: The intermediate sulfonyl chloride is hydrolyzed by boiling with water/alkali to yield the disulfonate salt.

-

Purification:

-

Isolate as the Barium salt (insoluble in ethanol, purifiable by precipitation).

-

Convert to free acid by stoichiometric addition of

to precipitate -

Evaporate filtrate under high vacuum to obtain the crystalline acid.

-

Caption: Synthetic pathway converting orthanilic acid to 1,2-BDSA via diazonium intermediate to overcome meta-directing limitation.

Part 4: Reactivity & Technical Applications

Cyclic Anhydride Formation

The defining chemical characteristic of 1,2-BDSA is its ability to form a five-membered cyclic anhydride ring.

-

Reagent: Heating with

or thionyl chloride.[6] -

Product: 1,2-Benzenedisulfonic anhydride (CAS 512-35-6).

-

Utility: This anhydride is a potent sulfonating agent and dehydrating agent in organic synthesis, often more reactive than linear anhydrides due to ring strain.

Catalysis (Brønsted Acid)

As a strong diprotic acid, 1,2-BDSA serves as a catalyst in:

-

Esterification: Catalyzing the reaction between carboxylic acids and alcohols.

-

Acetal Formation: Protecting carbonyl groups in sugar chemistry.

-

Advantages: High acidity combined with high water solubility allows for use in aqueous-organic biphasic systems.

Pharmaceutical Relevance

While "besylates" (benzenesulfonates) are common counter-ions for basic drugs (e.g., amlodipine besylate), 1,2-disulfonates are utilized in specific research contexts:

-

Salt Selection: Used to increase the aqueous solubility of highly lipophilic bases. The dianionic nature allows for a 2:1 drug-to-acid stoichiometry or the formation of stable 1:1 zwitterionic salts.

-

Chelation: The ortho-disulfonate motif can act as a bidentate ligand for metal ions, potentially useful in metallodrug formulations or radiopharmaceutical labeling.

Caption: Reactivity profile showing the reversible formation of the cyclic anhydride and subsequent conversion to imides.

Part 5: Safety & Handling (MSDS Summary)

-

Hazards:

-

Corrosive (GHS05): Causes severe skin burns and eye damage.

-

Irritant (GHS07): Respiratory tract irritation if dust is inhaled.

-

-

Storage:

-

Store in a desiccator or tightly sealed container under inert gas (Nitrogen/Argon).

-

Protect from moisture; the compound is deliquescent and hydrolysis of the anhydride (if present) is exothermic.

-

-

Disposal: Neutralize with dilute sodium bicarbonate solution before disposal into chemical waste streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82622, 1,2-Benzenedisulfonic acid. Retrieved from [Link]

-

Royal Society of Chemistry. Synthesis of aromatic 1,2-disulfonimides and their prospects as monomers. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 1,2-Benzenedisulfonic Acid via Diazotization-Sulfonation

[1]

Executive Summary

-

Target Molecule: 1,2-Benzenedisulfonic acid (CAS: 31375-00-5 / 30496-93-6 for disodium salt).[1]

-

Starting Material: Orthoanilic acid (2-aminobenzenesulfonic acid).[2][3]

-

Primary Methodology: Diazotization followed by copper-catalyzed nucleophilic substitution with sulfur dioxide (Landsberg modification).

-

Expected Yield: ~68% (Literature standard).

-

Application: Precursor for chelating agents (e.g., Tiron analogues), electrolyte additives, and specialized acid catalysts.

Reaction Mechanism & Retrosynthesis

Direct sulfonation of benzenesulfonic acid yields predominantly the meta (1,3) and para (1,4) isomers. To access the ortho (1,2) isomer, one must utilize an ortho-directing precursor that can be converted into a sulfonic acid.

Orthoanilic acid contains an amino group at the ortho position.[3] The synthesis proceeds in two distinct stages:

-

Diazotization: Conversion of the amino group into a diazonium salt.[4][5] Since the starting material contains a sulfonic acid group, the intermediate forms a zwitterionic diazonium sulfonate (often referred to as an "inner salt"), which precipitates from the acidic medium.

-

Sandmeyer Sulfonation (Landsberg Modification): The diazonium species undergoes a radical-nucleophilic substitution where the diazo group (

) is replaced by a sulfonyl group using sulfur dioxide (

Reaction Scheme (DOT Visualization)

Caption: Stepwise conversion of orthoanilic acid to 1,2-benzenedisulfonic acid via diazonium intermediate.

Experimental Protocol

Reagents & Equipment

| Reagent | Grade | Role | Hazards |

| Orthoanilic Acid | >98% | Substrate | Irritant |

| Sodium Nitrite | ACS Reagent | Diazotization Agent | Oxidizer, Toxic |

| Hydrochloric Acid | Conc. (37%) | Acid Source | Corrosive, Fumes |

| Sulfur Dioxide | Anhydrous Gas | Nucleophile | Toxic Gas, Corrosive |

| Copper(I) Chloride | >97% | Catalyst | Toxic to aquatic life |

| Glacial Acetic Acid | >99% | Solvent | Flammable, Corrosive |

Step-by-Step Procedure

Stage 1: Diazotization[5]

-

Dissolution: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, suspend 17.3 g (0.1 mol) of orthoanilic acid in 100 mL of water.

-

Acidification: Add 25 mL of concentrated HCl. The suspension may thicken. Cool the mixture to 0–5°C using an ice-salt bath.

-

Nitrosation: Dropwise add a solution of 7.0 g (0.102 mol) sodium nitrite in 20 mL water. Maintain the temperature strictly below 5°C .

-

Observation: The solid orthoanilic acid will dissolve and react, eventually forming a precipitate of the diazonium sulfonate inner salt (often white or pale yellow).

-

-

Completion: Stir for 30 minutes at 0°C. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly). Destroy slight excess with a small amount of urea or sulfamic acid if necessary.

-

Isolation (Optional but Recommended): Filter the diazonium inner salt on a cold sintered glass funnel. Wash with a small amount of ice-cold water and then cold ethanol to remove excess acid/water. Caution: Do not let the diazonium salt dry completely as it may be shock-sensitive; use immediately.

Stage 2: Landsberg Sulfonation

-

Catalyst Preparation: In a separate reactor, mix 4.0 g of CuCl in 150 mL of glacial acetic acid.

-

Saturation: Saturate this acetic acid solution with sulfur dioxide (SO2) gas until the weight increases by approx. 20–30 g . The solution usually turns green/brown.

-

Coupling: Add the damp diazonium salt paste (from Stage 1) portion-wise to the stirring CuCl/SO2/AcOH mixture at room temperature (20–25°C ).

-

Mechanistic Note: Nitrogen gas (

) evolution will be vigorous. Ensure adequate venting.

-

-

Reaction: Once addition is complete, warm the mixture slightly to 40–50°C for 1 hour to ensure complete decomposition of the diazonium species.

-

Workup:

-

Distill off the acetic acid under reduced pressure (rotary evaporator).

-

The residue contains the crude 1,2-benzenedisulfonic acid (or its partial chloride).

-

Dissolve the residue in 100 mL water. If the sulfonyl chloride was formed, heat to reflux for 1 hour to hydrolyze it to the free sulfonic acid.

-

Stage 3: Purification & Isolation[6]

-

Filtration: Filter the aqueous solution to remove insoluble copper salts.

-

Salt Formation (Preferred for Isolation): Neutralize the filtrate with Sodium Carbonate (Na2CO3) until pH ~8.

-

Crystallization: Evaporate the water until a crust forms, then cool to 4°C. The disodium salt of 1,2-benzenedisulfonic acid will crystallize.

-

Recrystallization: Recrystallize from a water/ethanol mixture (1:3 ratio) to obtain high-purity product.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Target Range | Impact of Deviation |

| Diazotization Temp | 0°C – 5°C | >10°C: Decomposition of diazonium salt to phenol derivatives (hydrolysis). |

| SO2 Concentration | Saturation | Low SO2: Promotes side reactions (coupling) rather than sulfonation. |

| CuCl Catalyst | 20-30 mol% | Insufficient: Slow reaction, accumulation of diazonium (safety hazard). |

| pH during Diazotization | < 1.0 | High pH: Formation of triazenes (N-coupling) instead of diazonium. |

Workflow Logic (DOT Visualization)

Caption: Operational workflow for the synthesis of 1,2-benzenedisulfonic acid.

Characterization & Validation

To confirm the identity of the synthesized 1,2-benzenedisulfonic acid (as disodium salt), use the following analytical markers:

-

1H NMR (D2O, 400 MHz):

-

The molecule possesses a plane of symmetry.

-

Expect an AA'BB' pattern centered around 7.5 – 8.0 ppm .

-

Typically:

7.9-8.0 (dd, 2H, 3,6-H),

-

-

Solubility: Highly soluble in water; insoluble in ether and benzene.

-

Melting Point: The free acid is hygroscopic and melts with decomposition. The disodium salt does not melt below 300°C.

Safety & Hazards

-

Diazonium Inner Salts: While more stable than alkyl diazonium salts, dry aryl diazonium sulfonates can detonate via shock or friction. Always keep the intermediate wet.

-

Sulfur Dioxide: Severe respiratory irritant. All operations involving SO2 must be performed in a high-efficiency fume hood.

-

Copper Salts: Heavy metal waste must be segregated and disposed of according to environmental regulations.

References

-

Landsberg, L. "Über die Darstellung von 1,2-Benzoldisulfonsäure."[7][8][9] Berichte der deutschen chemischen Gesellschaft, cited in industrial reviews for the 68% yield process.

-

Ullmann's Encyclopedia of Industrial Chemistry. "Benzenesulfonic Acids and Their Derivatives." Wiley-VCH. (Confirming the Landsberg method and yield).

-

ChemicalBook. "Production of Benzenesulfonic Acids - Diazo Reaction." (Detailed summary of the SO2/CuCl modification).

-

PubChem. "1,2-Benzenedisulfonic acid - Compound Summary." National Center for Biotechnology Information.

Sources

- 1. 1,2-Benzenedisulfonic acid | C6H6O6S2 | CID 82622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Orthanilic acid - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. CN105481735B - A kind of method for preparing orthanilic acid - Google Patents [patents.google.com]

- 7. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]

- 8. vdoc.pub [vdoc.pub]

- 9. Dimethyl 1,2-Benzenedisulfonate|CAS 82975-59-5 [benchchem.com]

Technical Whitepaper: Solubility Profile and Application Dynamics of 1,2-Benzenedisulfonic Acid

This technical guide details the solubility profile, solvation mechanisms, and application dynamics of 1,2-benzenedisulfonic acid (1,2-BDSA) and its critical derivative, o-benzenedisulfonimide (OBS) .

Executive Summary

1,2-Benzenedisulfonic acid (CAS: 31375-00-5) represents a unique class of "super-acidic" aromatic scaffolds. Unlike its meta-isomer (1,3-benzenedisulfonic acid), the ortho-substitution pattern of 1,2-BDSA introduces significant steric strain and proximity effects between the sulfonyl groups. This structural anomaly dictates its solubility profile: while the free acid is hyper-hydrophilic and deliquescent, its cyclized derivative, o-benzenedisulfonimide (OBS) , exhibits a dual-solubility character that makes it a premier Brønsted acid catalyst in organic synthesis.

This guide analyzes the solvation thermodynamics of 1,2-BDSA, provides comparative solubility data, and outlines protocols for its handling and application in drug development and catalysis.

Part 1: Molecular Architecture & Solvation Mechanisms

The solubility of 1,2-BDSA is governed by the competition between its hydrophobic benzene ring and the two highly polar, electron-withdrawing sulfonic acid groups (

The Ortho-Effect and Hydrophilicity

In the 1,2-position, the two sulfonic acid groups are capable of intramolecular hydrogen bonding, but their primary interaction is with the solvent.

-

Water/Polar Solvents: The high dipole moment and capacity for extensive hydrogen bonding make 1,2-BDSA freely soluble in water, methanol, and ethanol. The molecule is hygroscopic and deliquescent , meaning it will absorb atmospheric moisture until it dissolves in it.

-

Non-Polar Solvents: The free acid is virtually insoluble in non-polar hydrocarbons (hexane, benzene) due to the dominance of the polar sulfonyl domains.

The "Masked" Solubility: o-Benzenedisulfonimide (OBS)

Researchers often encounter 1,2-BDSA in the form of its cyclic imide, OBS. Dehydration of 1,2-BDSA leads to ring closure, forming a five-membered sultam ring.

-

Mechanism: This cyclization "masks" the extreme polarity of the two separate

groups into a single, lipophilic, yet highly acidic moiety ( -

Result: OBS retains high acidity (

) but gains solubility in organic solvents like dichloromethane (DCM), toluene, and acetonitrile, enabling homogeneous catalysis in non-aqueous media.

Solvation Diagram

The following diagram illustrates the transition from the hydrophilic free acid to the organo-soluble imide.

Figure 1: Solvation dynamics showing the transformation from the water-soluble free acid to the organo-soluble imide catalyst.

Part 2: Solubility Data & Solvent Compatibility

Due to the hygroscopic instability of the free acid, quantitative data often refers to the Disodium Salt (stable standard) or the Imide (catalytic form).

Table 1: Comparative Solubility Matrix (Qualitative)

| Solvent Class | Specific Solvent | 1,2-BDSA (Free Acid) | 1,2-BDSA (Na+ Salt) | o-Benzenedisulfonimide (OBS) |

| Protic Polar | Water | Freely Soluble (>500 g/L) | Freely Soluble | Soluble |

| Methanol | Soluble | Sparingly Soluble | Soluble | |

| Ethanol | Soluble | Insoluble | Soluble | |

| Aprotic Polar | Acetonitrile | Soluble | Insoluble | Freely Soluble |

| DMSO | Soluble | Soluble | Soluble | |

| Chlorinated | Dichloromethane | Insoluble | Insoluble | Soluble (Key for catalysis) |

| Chloroform | Insoluble | Insoluble | Soluble | |

| Non-Polar | Toluene | Insoluble | Insoluble | Sparingly Soluble (Hot) |

| Hexane | Insoluble | Insoluble | Insoluble |

Table 2: Physicochemical Properties

| Property | Value / Description | Relevance |

| Molecular Weight | 238.24 g/mol | Calculation of molarity for catalytic loading. |

| Acidity ( | -2.8 (Est.[1] 1st dissociation) | Strong Brønsted acid; comparable to p-TsOH but more potent. |

| Appearance | White deliquescent crystals | Must be stored in a desiccator; handles best as a solution. |

| Stability | Hygroscopic; Cyclizes on heating | Avoid heating free acid without solvent; forms anhydride/imide. |

Part 3: Experimental Protocols

Protocol A: Determination of Solubility (Modified Shake-Flask)

For hygroscopic acids, standard gravimetric methods fail due to water absorption. This protocol uses titration.

Reagents: 0.1N NaOH, Phenolphthalein indicator, Anhydrous solvent (e.g., Acetonitrile).

-

Preparation: Dry the solvent using molecular sieves (3Å) to remove trace water.

-

Saturation: Add excess 1,2-BDSA (or OBS) to 10 mL of the target solvent in a sealed scintillation vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Sampling: Centrifuge the mixture at 3000 rpm for 5 minutes to pellet undissolved solids.

-

Aliquot: Withdraw 1.0 mL of the clear supernatant using a syringe filter (PTFE, 0.45 µm).

-

Analysis: Dilute the aliquot into 50 mL deionized water. Titrate with 0.1N NaOH to the phenolphthalein endpoint (pink).

-

Calculation:

(Where

Protocol B: Purification via Recrystallization

The 1,2-isomer is difficult to purify directly. The standard method involves conversion to the barium salt or the imide.

-

Crude Mixture: Dissolve crude sulfonation mixture in minimum water.

-

Precipitation: Add saturated Barium Chloride (

) solution. Barium 1,2-benzenedisulfonate precipitates (unlike some isomers). -

Filtration: Filter the white precipitate and wash with cold water.

-

Acidification: Suspend the barium salt in water and add stoichiometric Sulfuric Acid (

). -

Isolation: Filter off the insoluble Barium Sulfate (

). The filtrate contains pure 1,2-BDSA. -

Concentration: Evaporate under high vacuum at <50°C. Do not overheat to avoid cyclization.

Part 4: Applications in Synthesis & Catalysis[2][3][4]

The solubility profile of the Imide (OBS) derivative drives its utility in drug development.

Green Catalysis (Recoverable Acid)

Because OBS is soluble in organic solvents (DCM, Ethanol) but highly soluble in water, it can be used as a homogeneous catalyst and then recovered via aqueous extraction.

-

Workflow: Reaction in Organic Solvent

Add Water (Catalyst partitions to aqueous phase)

Drug Salt Formation (Besylates)

While benzenesulfonic acid (mono) is common for "besylate" salts (e.g., Amlodipine Besylate), 1,2-BDSA derivatives are used when a dianionic counterion is required to stabilize large cationic drug molecules or to increase the aqueous solubility of highly lipophilic bases.

Figure 2: Workflow for using OBS as a recyclable catalyst, leveraging its differential solubility.

Part 5: Safety & Handling

-

Corrosivity: 1,2-BDSA is a Category 1B Corrosive. It causes severe skin burns and eye damage.[2]

-

Inhalation: Dust is extremely irritating to the respiratory tract. Use a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) in a desiccator. The compound degrades upon prolonged exposure to humid air.

References

-

Barbero, M., et al. (2012). The efficient o-benzenedisulfonimide catalysed synthesis of benzothiazoles, benzoxazoles and benzimidazoles.[3] University of Turin. Link

-

Sigma-Aldrich. (2025).[4] Safety Data Sheet: 1,2-Benzenedisulfonic acid dipotassium salt. Link

-

PubChem. (2025).[5] Compound Summary: 1,2-Benzenedisulfonic acid.[5][6] National Library of Medicine. Link

-

BenchChem. (2025). Solubility Profile of Benzenesulfonic Acid Derivatives. Link

-

Barbero, M., & Dughera, S. (2010). Synthesis and synthetic applications of o-benzenedisulfonimide and its derivatives. Link

Sources

- 1. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 2. fishersci.com [fishersci.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. fishersci.com [fishersci.com]

- 5. 1,2-Benzenedisulfonic acid | C6H6O6S2 | CID 82622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]

Introduction: The Unique Acidity of an Ortho-Disubstituted System

An In-depth Technical Guide to the Theoretical Acidity of 1,2-Benzenedisulfonic Acid

1,2-Benzenedisulfonic acid (1,2-BSA) is an organosulfur compound featuring two sulfonic acid groups on adjacent carbon atoms of a benzene ring.[1][2] While benzenesulfonic acids are broadly recognized as strong acids, the ortho positioning in 1,2-BSA introduces profound intramolecular interactions that modulate its acidic properties.[3][4] Understanding the precise acidity, quantified by the acid dissociation constants (pKa), of each sulfonic acid proton is critical for applications where it serves as a strong Brønsted acid catalyst in organic synthesis or as a component in materials science and drug formulation.[5]

Experimental determination of pKa values for such strong acids can be challenging.[3] Theoretical and computational chemistry offers a powerful alternative, providing deep mechanistic insights into the structural and electronic factors that govern deprotonation.[6] This guide provides a detailed examination of the theoretical studies on the acidity of 1,2-benzenedisulfonic acid, focusing on the computational methodologies employed and the critical role of intramolecular hydrogen bonding in defining its unique dissociation profile.

Theoretical Foundations of pKa Computation

The pKa value is fundamentally related to the standard Gibbs free energy of the acid dissociation reaction in a solvent, typically water.[7] For a generic acid HA, the process is:

HA + H₂O ⇌ A⁻ + H₃O⁺

Computational methods aim to calculate the Gibbs free energy change (ΔG) for this reaction, from which the pKa can be derived. The most common and robust approaches involve thermodynamic cycles, such as the Born-Haber cycle, which dissects the process into more easily calculable steps.[8][9]

A typical cycle involves:

-

Calculating the Gibbs free energy of deprotonation in the gas phase.

-

Calculating the Gibbs free energy of solvation for the acid (HA) and its conjugate base (A⁻).

-

Combining these values with the known experimental Gibbs free energy of solvation for the proton (H⁺).

Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations due to its balance of accuracy and computational cost.[10][11] The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., cc-pVTZ, 6-311+G(d,p)) is critical for obtaining reliable results.[12][13] Furthermore, accurately modeling the solvent environment is paramount. This is achieved through:

-

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous dielectric medium, which is computationally efficient.[5][12]

-

Explicit Solvation Models: This approach involves including a small number of individual solvent molecules (e.g., water) directly in the quantum mechanical calculation to capture specific short-range interactions like hydrogen bonding.[7][10]

Computational Analysis of 1,2-Benzenedisulfonic Acid Acidity

The acidity of 1,2-BSA is a tale of two deprotonations (pKa₁ and pKa₂), both profoundly influenced by the proximity of the two sulfonyl groups.

Conformational Landscape and Intramolecular Hydrogen Bonding (IHB)

The primary factor governing the acidity of 1,2-BSA is the formation of a strong intramolecular hydrogen bond (IHB).[13] Due to the rotation around the C-S bonds, the neutral molecule can adopt several conformations. DFT calculations show that the most stable conformers are those where an IHB is formed between the acidic proton of one sulfonic group and an oxygen atom of the adjacent group.[13][14] In this arrangement, one sulfonic group acts as the IHB donor, while the other acts as the acceptor.[13] This IHB significantly stabilizes the neutral molecule.

First Deprotonation (pKa₁)

The first deprotonation involves the removal of the proton engaged in the IHB.

H₂A ⇌ HA⁻ + H⁺

Breaking this stabilizing IHB requires energy, which consequently increases the Gibbs free energy of deprotonation and makes the first dissociation less favorable than it would be without the IHB.[14] Therefore, the pKa₁ of 1,2-BSA is expected to be higher (less acidic) than that of a comparable monosulfonic acid where no such IHB exists. Upon deprotonation, the resulting monoanion (HA⁻) rearranges. The remaining acidic proton now forms a very strong IHB with the newly formed, negatively charged sulfonate group (⁻SO₃⁻). This interaction provides substantial stabilization to the monoanion.

Second Deprotonation (pKa₂)

The second deprotonation involves removing the proton from the highly stabilized monoanion.

HA⁻ ⇌ A²⁻ + H⁺

The proton to be removed is now part of a very strong IHB within the monoanion. Removing this proton requires overcoming this significant stabilizing interaction. As a result, the second deprotonation is much less favorable, leading to a significantly higher pKa₂ value compared to pKa₁. The interplay between the initial IHB in the neutral species and the even stronger IHB in the monoanion is the defining characteristic of 1,2-BSA's acidity.

The diagram below illustrates the two-step dissociation process and the pivotal role of intramolecular hydrogen bonding.

Caption: Stepwise dissociation of 1,2-benzenedisulfonic acid.

Quantitative Theoretical Data

Theoretical calculations provide quantitative estimates for the energetics of deprotonation. A study using the DFT/B3LYP/cc-pVTZ method calculated the gas-phase Gibbs energies of deprotonation (ΔrG⁰₂₉₈) for various ortho-substituted benzenesulfonic acids.[13] These gas-phase acidities reveal the intrinsic effects of structure, free from solvent influence.

| Species | Deprotonation Step | Key Structural Feature | Calculated Gas-Phase Acidity (ΔrG⁰₂₉₈, kJ/mol)[13] |

| 1,2-Benzenedisulfonic Acid | First Deprotonation | Breaking of IHB in neutral molecule | 1204.3 |

| Benzenesulfonic Acid | First Deprotonation | No IHB | 1243.5 |

| 2-Hydroxybenzenesulfonic Acid | First Deprotonation | IHB (SO₃H is donor) | 1238.2 |

Note: Lower ΔrG⁰₂₉₈ values indicate higher intrinsic acidity in the gas phase. The data shows that in the gas phase, 1,2-BSA is intrinsically a stronger acid than the parent benzenesulfonic acid, a result attributed to the stabilization of the resulting anion by the second sulfonic acid group.[13]

Detailed Computational Protocol for pKa Prediction

This section outlines a generalized, self-validating protocol for calculating the aqueous pKa of 1,2-benzenedisulfonic acid using a DFT-based approach with an implicit solvent model.

Objective: To calculate the pKa₁ and pKa₂ of 1,2-benzenedisulfonic acid.

Methodology: Adiabatic thermodynamic cycle approach using DFT and the SMD solvation model.[12]

Step-by-Step Workflow:

-

Conformational Search:

-

Perform a conformational search for the neutral (H₂A), monoanionic (HA⁻), and dianionic (A²⁻) species to locate the global minimum energy structures. This is critical due to the rotational freedom of the C-S bonds.

-

-

Gas-Phase Optimization and Frequency Calculation:

-

For the lowest energy conformer of each species (H₂A, HA⁻, A²⁻), perform a full geometry optimization in the gas phase using a suitable level of theory (e.g., M06-2X/6-311+G(d,p)).[12]

-

Perform a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the gas-phase thermal corrections to the Gibbs free energy (G_gas).

-

-

Aqueous-Phase Optimization and Frequency Calculation:

-

Using the gas-phase optimized structures as starting points, perform a full geometry optimization for each species in the aqueous phase. Employ an implicit solvation model like SMD.[12]

-

Perform a frequency calculation in the aqueous phase to obtain the solution-phase thermal corrections to the Gibbs free energy (G_sol).

-

-

Calculate Gibbs Free Energy of Solvation:

-

The Gibbs free energy of solvation (ΔG_solv) for each species is calculated as the difference between its single-point energy in solution (using the solution-phase geometry) and its single-point energy in the gas phase (using the gas-phase geometry).

-

-

Calculate Aqueous Gibbs Free Energy of Reaction (ΔG_aq):

-

Calculate ΔG_aq for the first and second deprotonation reactions using the following equation: ΔG_aq = (G_gas(A⁻) + ΔG_solv(A⁻) + G_gas(H⁺) + ΔG_solv(H⁺)) - (G_gas(HA) + ΔG_solv(HA))

-

Use the calculated gas-phase Gibbs free energies (G_gas) and the calculated solvation free energies (ΔG_solv).

-

Use a reliable experimental value for the Gibbs free energy of the proton in water (G_gas(H⁺) + ΔG_solv(H⁺)), which is approximately -270.3 kcal/mol.

-

-

Calculate pKa:

-

Convert the calculated ΔG_aq to a pKa value using the standard formula: pKa = ΔG_aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).

-

The following diagram visualizes this computational workflow.

Caption: Computational workflow for DFT-based pKa prediction.

Conclusion

Theoretical studies provide indispensable insights into the acidity of 1,2-benzenedisulfonic acid. The dominant structural feature is the intramolecular hydrogen bond, which stabilizes the neutral molecule and even more so the monoanion formed after the first deprotonation. This strong IHB is the primary reason for the significant difference between pKa₁ and pKa₂. Computational methods, particularly DFT combined with continuum solvation models, allow for a quantitative analysis of these effects, enabling the prediction of acidity and providing a molecular-level understanding that is crucial for the rational design of catalysts and pharmaceutical agents.

References

- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- Laasonen, K. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. acris.

- ResearchGate. (2025, August 6). Catalytic properties and acidity of 1,2-benzenedisulfonimide and some of its derivatives. An experimental and computational study.

- ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent | ACS Omega.

- Research Outreach. (2023, November 8). pKa prediction from ab initio calculations.

- Oreate AI. (2026, January 21). Unlocking the Secrets of pKa: A Comprehensive Guide to Finding Acid Strength.

- (2025, August 8). Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase.

- PubChem. (n.d.). 1,2-Benzenedisulfonic acid | C6H6O6S2 | CID 82622.

- Benchchem. (n.d.). A Comparative Analysis of the Acidity of Different Alkylbenzenesulfonic Acids.

- RSC Publishing. (2025, July 21). Shrinking of C–S bonds of organosulfonic acids in superacidic media—investigation of the protonation of methanesulfonic acid and benzenesulfonic acid and their limits.

- (2009, March 10). First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution.

- Growing Science. (2015, October 23). Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional theory.

- Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

- Benchchem. (n.d.). Acidity of Substituted Benzenesulfonic Acids: A Comparative Guide for Researchers.

- (2022, March 25). Prediction of acid pKa values in the solvent acetone based on COSMO‐RS.

- PMC. (n.d.). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge.

- ECHEMI. (n.d.). 31375-00-5, 1,2-Benzenedisulfonic acid Formula.

- MDPI. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model.

- Slideshare. (n.d.). Solvation Effects on pKa Values | PPTX.

- PMC. (2020, December 9). The Effect of Intramolecular Hydrogen Bond Type on the Gas-Phase Deprotonation of ortho-Substituted Benzenesulfonic Acids. A Density Functional Theory Study.

- ResearchGate. (n.d.). (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.

- PubMed. (2020, December 9). The Effect of Intramolecular Hydrogen Bond Type on the Gas-Phase Deprotonation of ortho-Substituted Benzenesulfonic Acids. A Density Functional Theory Study.

- (n.d.). Benzenesulfonic Acid.

- Sigma-Aldrich. (n.d.). 1,2-BENZENEDISULFONIC ACID, DISODIUM SALT AldrichCPR.

- Wikipedia. (n.d.). Benzenesulfonic acid.

- ResearchGate. (2011, June 3). Theoretical calculation of the pKa values of some drugs in aqueous solution.

- Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.

-

NIST. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

- Rowan. (2024, August 6). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors.

- Iowa State University Digital Repository. (2022, May 4). Intramolecular hydrogen bonding analysis.

- Quora. (2017, May 10). Which is more acidic: benzenesulfonic acid or benzoic acid? Why?.

- PMC. (n.d.). A unified view to Brønsted acidity scales: do we need solvated protons?.

Sources

- 1. 1,2-Benzenedisulfonic acid | C6H6O6S2 | CID 82622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 7. mdpi.com [mdpi.com]

- 8. acris.aalto.fi [acris.aalto.fi]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional theory » Growing Science [growingscience.com]

- 12. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effect of Intramolecular Hydrogen Bond Type on the Gas-Phase Deprotonation of ortho-Substituted Benzenesulfonic Acids. A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Effect of Intramolecular Hydrogen Bond Type on the Gas-Phase Deprotonation of ortho-Substituted Benzenesulfonic Acids. A Density Functional Theory Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Scaffold: A Technical Guide to the Discovery and First Synthesis of Aromatic 1,2-Disulfonimides

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of aromatic 1,2-disulfonimides, a class of compounds characterized by a unique cyclic sulfonimide structure fused to an aromatic ring. We delve into the historical context that set the stage for their creation, moving beyond the well-known discovery of saccharin to uncover the pioneering work that established this distinct chemical scaffold. The core of this guide is a detailed examination of the first reported synthesis of the parent compound, o-benzenedisulfonimide, by Arnold Frederik Holleman in 1921. We will dissect the original experimental protocol, explaining the chemical logic and rationale behind the chosen synthetic strategy. This document is intended for researchers, chemists, and professionals in drug development, offering both historical perspective and foundational synthetic knowledge on this important class of molecules that continues to find new applications in modern chemistry.

Introduction: A Tale of Two Sulfonimides

The story of cyclic aromatic sulfonimides is most famously associated with the accidental discovery of saccharin (o-sulfobenzimide) in 1879 by Constantin Fahlberg in the laboratory of Ira Remsen.[1][2] While investigating coal tar derivatives, Fahlberg inadvertently tasted a compound of remarkable sweetness, a discovery that launched the era of artificial sweeteners.[3][4] The structure of saccharin, a benzisothiazole derivative, features a single sulfonyl group participating in the imide ring.

However, a distinct, yet related, class of compounds exists: the aromatic 1,2-disulfonimides. These molecules contain two adjacent sulfonyl groups on an aromatic ring, both of which are part of a cyclic imide structure. The parent molecule of this class is o-benzenedisulfonimide (OBS), systematically named 1,3,2-benzodithiazole-1,1,3,3-tetraoxide. While structurally similar to saccharin, the presence of the second sulfonyl group dramatically alters the molecule's electronic properties, notably increasing its acidity and creating a powerful Brønsted acid catalyst that has seen a resurgence of interest in modern organic synthesis.[5][6]

This guide focuses on the lesser-known story of this second scaffold—its deliberate synthesis, which marked a significant, premeditated achievement in synthetic chemistry.

The First Synthesis: A. F. Holleman, 1921

The first documented synthesis of an aromatic 1,2-disulfonimide was achieved not by accident, but through a deliberate and logical synthetic design by the Dutch chemist Arnold Frederik Holleman. Published in 1921 in the Recueil des Travaux Chimiques des Pays-Bas, his work laid the foundational methodology for accessing this novel heterocyclic system.

Strategic Approach & Retrosynthesis

Holleman's approach was rooted in the established chemistry of sulfonic acids and their conversion to reactive intermediates. The logical disconnection for o-benzenedisulfonimide points to a key intermediate: o-benzenedisulfonyl chloride. This intermediate possesses the two electrophilic sulfonyl chloride moieties in the correct ortho position, primed for cyclization with a nitrogen source like ammonia.

The challenge, therefore, shifted to the efficient preparation of this key disulfonyl chloride. Holleman's strategy utilized a Sandmeyer-type reaction, a cornerstone of aromatic chemistry, starting from the readily available anthranilic acid (2-aminobenzoic acid).

A visual representation of this synthetic workflow is provided below.

Caption: Figure 1. Synthetic workflow for Holleman's 1921 synthesis of OBS.

Detailed Experimental Protocol (Reconstructed from Holleman, 1921)

The following protocol is a detailed, step-by-step reconstruction of the first synthesis of o-benzenedisulfonimide, based on Holleman's 1921 publication.

Step 1: Diazotization and Sulfonation of Anthranilic Acid

-

Diazotization: Anthranilic acid is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.

-

Scientific Rationale: This is a standard procedure for converting a primary aromatic amine into a diazonium group, a versatile functional group that can be readily displaced. The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

-

-

Sulfonation (Sandmeyer-type reaction): The cold diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

-

Scientific Rationale: This step is the crux of forming the C-S bonds. The copper catalyst facilitates the displacement of the diazonium group and the introduction of sulfonyl moieties onto the aromatic ring, ultimately yielding o-benzenedisulfonic acid after workup.

-

Step 2: Formation of the Disulfonyl Chloride

-

Chlorination: The crude o-benzenedisulfonic acid obtained from Step 1 is thoroughly dried. It is then treated with phosphorus pentachloride (PCl₅). The mixture is heated to drive the reaction to completion.

-

Scientific Rationale: Phosphorus pentachloride is a powerful chlorinating agent used to convert sulfonic acids into the more reactive sulfonyl chlorides. The reaction proceeds via nucleophilic attack of the sulfonic acid oxygen on the phosphorus atom, followed by displacement to form the S-Cl bond. Heating is required to overcome the activation energy of this transformation.

-

-

Isolation: After the reaction, the volatile phosphorus oxychloride (POCl₃) byproduct is removed by distillation, and the crude o-benzenedisulfonyl chloride is isolated.

Step 3: Cyclization to form o-Benzenedisulfonimide

-

Ammonolysis and Cyclization: The crude o-benzenedisulfonyl chloride is dissolved in a suitable solvent (e.g., ether) and treated with concentrated aqueous ammonia. The reaction is typically vigorous.

-

Scientific Rationale: Ammonia acts as the nitrogen source for the imide ring. The reaction proceeds via a double nucleophilic acyl substitution. One molecule of ammonia attacks a sulfonyl chloride, forming a sulfonamide. The nitrogen of this initial sulfonamide, now deprotonated under the basic conditions, acts as an intramolecular nucleophile, attacking the second sulfonyl chloride to close the ring and form the stable five-membered disulfonimide.

-

-

Purification: The resulting o-benzenedisulfonimide is an acidic compound. It is first isolated from the reaction mixture and then purified, typically by recrystallization from hot water, yielding the final product as crystalline needles.

Characterization Data from Early 20th Century

In the absence of modern spectroscopic techniques like NMR or Mass Spectrometry, early chemists relied on physical properties and elemental analysis to confirm the identity and purity of their compounds.

| Property | Reported Value (Holleman, 1921) |

| Appearance | Colorless needles |

| Melting Point | 234 °C |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and ethanol. |

| Elemental Analysis | Calculated and found values for C, H, N, S, O would have been confirmed to match the empirical formula C₆H₅NO₄S₂. |

The Structure-Property Relationship

The introduction of a second sulfonyl group ortho to the first has profound electronic consequences, which explains the unique properties of o-benzenedisulfonimide.

Caption: Figure 2. Relationship between the dual sulfonyl structure and key chemical properties.

The two sulfonyl groups act as powerful electron-withdrawing groups. This inductive effect strongly polarizes the N-H bond, making the proton exceptionally acidic for an imide. This high acidity is the foundation for its modern use as a recyclable, solid-phase Brønsted acid catalyst in a wide array of organic transformations, including esterifications, Pictet-Spengler reactions, and hetero-Michael additions.

Conclusion and Legacy

Holleman's 1921 synthesis of o-benzenedisulfonimide was a landmark achievement that formally established the aromatic 1,2-disulfonimide scaffold. Unlike the serendipitous discovery of saccharin, this work represents a triumph of rational design and the application of established reaction mechanisms to create a novel molecular architecture. While initially explored as a potential sweetener like its famous cousin, the true value of this compound class has been realized nearly a century later. Its unique electronic properties have made it a powerful and versatile tool for organocatalysis, demonstrating that foundational research in synthetic chemistry can have a long-lasting and often unforeseen impact on the field. This guide serves as a testament to that pioneering work, providing the historical and technical foundation for scientists and researchers who continue to explore and expand upon the chemistry of this remarkable scaffold.

References

-

Barbero, M., & Dughera, S. (2015). Synthesis and Synthetic Applications of o-Benzenedisulfonimide and Its Derivatives. Arkivoc, 2015(2), 227-261. [Link]

- Fahlberg, C. (1879). On the liquid toluene-sulfamides. American Chemical Journal, 1(3), 170-177.

-

Holleman, A. F. (1921). Sur la préparation de l'o-benzène-disulfonimide. Recueil des Travaux Chimiques des Pays-Bas, 40(6), 323-325. [Link]

-

Barbero, M., Bazzi, S., Cadamuro, S., & Dughera, S. (2011). o-Benzenedisulfonimide: An Organic Reagent and Organocatalyst of Renewed Interest. Current Organic Chemistry, 15(4), 576-599. [Link]

- Remsen, I., & Fahlberg, C. (1880). On the oxidation of substitution products of aromatic hydrocarbons. IV. On the oxidation of ortho-toluenesulphamide. American Chemical Journal, 2(3), 180-187.

-

Dughera, S., & Barbero, M. (2009). o-Benzenedisulfonimide as a powerful and recyclable organocatalyst for the Nazarov reaction. Tetrahedron Letters, 50(26), 3391-3394. [Link]

-

Science History Institute. (2010, May 3). The Pursuit of Sweet. [Link]

-

EBSCO. (2023). Ira Remsen | History | Research Starters. [Link]

-

Wikipedia. (n.d.). Ira Remsen. Retrieved February 22, 2026, from [Link]

-

SIES College. (2016, November 24). The Sweet and Not-So-Sweet History of Saccharin. [Link]

Sources

- 1. Sciencemadness Discussion Board - Issues Synthesizing Saccharin from Anthranilic Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. search.library.berkeley.edu [search.library.berkeley.edu]

- 4. ISSN 1878-7096 - Recueil des travaux chimiques des Pays-Bas (Online) [portal.issn.org]

- 5. catalog.hathitrust.org [catalog.hathitrust.org]

- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

Methodological & Application

Application Notes & Protocols: 1,2-Benzenedisulfonimide as a Potent Brønsted Acid Catalyst in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 1,2-benzenedisulfonimide, a highly effective and versatile Brønsted acid organocatalyst. We will delve into its fundamental properties, significant advantages over traditional acid catalysts, and its broad applicability in a range of pivotal organic transformations. This document is designed for researchers, medicinal chemists, and process development scientists, offering not only theoretical insights but also detailed, field-tested protocols for immediate implementation in the laboratory.

Introduction: The Rise of a Superior Brønsted Acid Catalyst

In the landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is perpetual. While classic mineral acids and Lewis acids have long been staples, they often suffer from drawbacks such as corrosiveness, volatility, difficulty in separation, and moisture sensitivity. 1,2-Benzenedisulfonimide (also known as o-benzenedisulfonimide or OBS) has emerged as a powerful alternative, addressing many of these limitations.[1]

Structurally, it is a cyclic sulfonimide characterized by a highly acidic N-H proton, a consequence of the strong electron-withdrawing effect of the two adjacent sulfonyl groups. This high acidity, coupled with its solid, non-volatile, and non-corrosive nature, makes it a safe and easy-to-handle "bench-top" catalyst.[2] A key advantage that will be highlighted throughout this guide is its remarkable recoverability and reusability, which aligns with the principles of green chemistry by offering both economic and ecological benefits.[1][3]

Core Advantages of 1,2-Benzenedisulfonimide

The practical utility of 1,2-benzenedisulfonimide in a research and development setting is underpinned by several key features:

-

High Catalytic Activity: Effective at low catalyst loadings (typically 1-5 mol%).

-

Mild Reaction Conditions: Many transformations proceed efficiently at room temperature or with gentle heating, often under solvent-free conditions.[1][4]

-

Broad Substrate Scope: Demonstrates high efficacy for a wide range of both activated and deactivated substrates.[1]

-

Ease of Handling: As a stable, non-hygroscopic solid, it is significantly safer and easier to handle than many traditional strong acids.[2]

-

Simple Recovery and Reusability: The catalyst can often be recovered by simple filtration or extraction and reused multiple times without a significant loss of activity, a major advantage for process chemistry.[1][4][5]

-

Foundation for Asymmetric Catalysis: The 1,2-benzenedisulfonimide scaffold has been successfully modified to create potent chiral Brønsted acids for enantioselective synthesis.[2][6][7]

General Catalytic Activation Principle

The catalytic action of 1,2-benzenedisulfonimide is rooted in its ability to protonate electrophilic substrates, thereby activating them towards nucleophilic attack. The general cycle involves the protonation of a substrate (e.g., a carbonyl group), followed by the desired chemical transformation and subsequent regeneration of the catalyst.

Caption: Generalized workflow for Brønsted acid catalysis.

Application in Multi-Component Reactions (MCRs)

Multi-component reactions are highly valued in drug discovery and combinatorial chemistry for their ability to generate molecular complexity in a single, atom-economical step.[8][9] 1,2-benzenedisulfonimide and its derivatives have proven to be exceptional catalysts for several named MCRs.

The Asymmetric Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy carboxamide.[9][10] Chiral derivatives of 1,2-benzenedisulfonimide have been immobilized on silica gel to create highly efficient and recyclable heterogeneous catalysts for the asymmetric version of this reaction, yielding products with excellent enantioselectivity.[9][10][11]

Mechanism Insight: The catalyst is believed to activate the aldehyde via protonation. The chiral environment of the catalyst's conjugate base then directs the stereoselective attack of the isocyanide and subsequent intramolecular acyl transfer.[12]

Caption: Simplified mechanism of the Passerini reaction.

Experimental Protocol: Heterogeneous Asymmetric Passerini Reaction [9][10]

-

Catalyst Preparation: A chiral derivative, (-)-4,5-dimethyl-3,6-bis(1-naphthyl)-1,2-benzenedisulfonimide, is functionalized and covalently bonded to 3-aminopropyl-functionalized silica gel.[10][13]

-

Reaction Setup: To a vial containing the silica-immobilized chiral catalyst (5-10 mol%), add the aldehyde (1.0 mmol, 1.0 equiv), carboxylic acid (1.0 mmol, 1.0 equiv), and the isocyanide (1.0 mmol, 1.0 equiv).

-

Solvent: The reaction is often performed in a green solvent, such as a deep eutectic solvent (DES), for example, a urea/choline chloride mixture.[9][10]

-

Reaction Conditions: Stir the mixture at room temperature for 24-48 hours.

-

Work-up and Catalyst Recovery: After the reaction is complete, the solid catalyst is recovered by simple filtration. The filtrate is then subjected to a standard aqueous work-up and purification by column chromatography.

-

Catalyst Reuse: The recovered silica-supported catalyst can be washed with a suitable solvent (e.g., ethyl acetate), dried under vacuum, and reused in subsequent reactions with minimal loss of activity.[10][11]

Data Summary: Asymmetric Passerini Reaction

| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 93 | >92 | [8] |

| 2 | 4-Nitrobenzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | 90 | >93 | [10] |

| 3 | 2-Naphthaldehyde | Acetic Acid | tert-Butyl isocyanide | 91 | >92 | [9][10] |

The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidines, a class of compounds with significant pharmacological importance.[4][5] Chiral derivatives of 1,2-benzenedisulfonimide have been shown to catalyze this reaction with high yields and excellent enantioselectivity, often under solvent-free conditions.[4][5]

Experimental Protocol: Enantioselective Biginelli Reaction [4][5]

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol, 1.0 equiv), β-ketoester (1.0 mmol, 1.0 equiv), thiourea (1.2 mmol, 1.2 equiv), and the chiral catalyst, (-)-4,5-dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide (5 mol%).

-

Reaction Conditions: Heat the solvent-free mixture at 50 °C with stirring for 4-12 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product often crystallizes directly or after the addition of a small amount of ethanol.

-

Catalyst Recovery: The catalyst can be recovered from the aqueous filtrate after product isolation and reused.[5] The product is purified by recrystallization.

Data Summary: Enantioselective Biginelli Reaction

| Entry | Aldehyde | β-Ketoester | Yield (%) | ee (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 95 | 98 | [4][5] |

| 2 | Benzaldehyde | Ethyl benzoylacetate | 92 | 97 | [4] |

| 3 | 3-Phenoxybenzaldehyde | Methyl acetoacetate | 94 | 96 | [5] |

Application in C-C and C-N Bond Forming Reactions

The Strecker Reaction

The Strecker synthesis is a classic method for producing α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source (like TMSCN).[14] 1,2-Benzenedisulfonimide and its chiral atropisomeric derivatives are highly effective catalysts for this transformation.[6][7][14]

Mechanism Insight: The reaction proceeds in two main phases. First, the catalyst facilitates the condensation of the ketone and amine to form an imine. In the second phase, the catalyst protonates the imine, activating it for the nucleophilic addition of the cyanide anion to furnish the α-amino nitrile.[1][14]

Experimental Protocol: Three-Component Strecker Reaction [14]

-

Reaction Setup: To a solution of the ketone (1.0 mmol, 1.0 equiv) and aromatic amine (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., dichloromethane), add 1,2-benzenedisulfonimide (2 mol%).

-

Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equiv) dropwise to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature for 1-6 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry, and concentrate. Purify via column chromatography.

Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form quinolines. 1,2-Benzenedisulfonimide catalyzes this reaction efficiently under solvent-free conditions.[1][15]

Experimental Protocol: Solvent-Free Friedländer Annulation

-

Reaction Setup: In a vial, mix the 2-aminobenzophenone (1.0 mmol, 1.0 equiv), the ketone with an active methylene group (e.g., cyclohexanone, 1.2 mmol, 1.2 equiv), and 1,2-benzenedisulfonimide (5 mol%).

-

Reaction Conditions: Heat the neat mixture at 80-100 °C for 30-60 minutes.

-

Work-up: Cool the reaction mixture to room temperature. Dissolve the residue in dichloromethane and wash with water to recover the water-soluble catalyst. The organic layer is then dried and concentrated to yield the quinoline product, which is often pure enough without further purification.

Conclusion and Future Outlook

1,2-Benzenedisulfonimide and its derivatives represent a significant advancement in the field of Brønsted acid organocatalysis. Their combination of high acidity, stability, safety, and reusability makes them an attractive choice for a multitude of organic transformations, from multicomponent reactions to the synthesis of important heterocyclic scaffolds.[1] The successful development of chiral and heterogeneous versions of this catalyst further expands its utility, paving the way for more sustainable and efficient asymmetric synthesis in both academic and industrial settings.[2][10] Future research will likely focus on expanding the scope of its applications and developing even more sophisticated chiral variants for challenging asymmetric transformations.

References

-

Catalytic properties and acidity of 1,2-benzenedisulfonimide and some of its derivatives. An experimental and computational study. ResearchGate. [Link]

-

Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction. RSC Publishing. [Link]

-

Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction. National Center for Biotechnology Information. [Link]

-

Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction. RSC Publishing. [Link]

-

Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. University of Malta. [Link]

-

A Brønsted acid catalysed enantioselective Biginelli reaction. Green Chemistry International. [Link]

-

Silica gel-immobilised chiral 1,2- benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for. RSC Publishing. [Link]

-

Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction. RSC Publishing. [Link]

-

Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction. RSC Publishing. [Link]

-

1,2-Benzenedisulfonimide (1) and its chiral derivative (−)-2 and (−)-3. ResearchGate. [Link]

-

ChemInform Abstract: o-Benzenedisulfonimide as a Powerful and Recyclable Organocatalyst for the Nazarov Reaction. ResearchGate. [Link]

-

SYNTHESIS AND SYNTHETIC APPLICATIONS OF o-BENZENEDISULFONIMIDE AND ITS DERIVATIVES. Targets in Heterocyclic Systems. [Link]

-

Silica gel-immobilised chiral 1,2- benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for. RSC Publishing. [Link]

-

o-Benzenedisulfonimide as a Reusable Brønsted Acid Catalyst for Hosomi-Sakurai Reactions. Organic Chemistry Portal. [Link]

-

o-Benzenedisulfonimide and its chiral derivative as Brønsted acids catalysts for one-pot three-component Strecker reaction. Synthetic and mechanistic aspects. RSC Publishing. [Link]

-

ChemInform Abstract: o-Benzenedisulfonimide as a Reusable Broensted Acid Catalyst for an Efficient and Facile Synthesis of Quinolines via Friedlaender Annulation. ResearchGate. [Link]

-

o-Benzenedisulfonimide and its derivatives. The Journal of Organic Chemistry. [Link]

-

Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction. PubMed. [Link]

-

Brønsted acid catalysed enantioselective Biginelli reaction. IRIS-AperTO - UniTo. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. greenchemclips.wordpress.com [greenchemclips.wordpress.com]

- 5. iris.unito.it [iris.unito.it]

- 6. Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. um.edu.mt [um.edu.mt]

- 9. iris.unito.it [iris.unito.it]

- 10. Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Silica gel-immobilised chiral 1,2-benzenedisulfonimide: a Brønsted acid heterogeneous catalyst for enantioselective multicomponent Passerini reaction ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05297G [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. o-Benzenedisulfonimide and its chiral derivative as Brønsted acids catalysts for one-pot three-component Strecker reaction. Synthetic and mechanistic aspects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

experimental protocol for enantioselective Passerini reaction

Application Note: Precision Engineering of Enantioselective Passerini Reactions

Abstract & Strategic Overview

The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide-based multicomponent reactions (IMCRs), providing rapid access to

This protocol details the Chiral Phosphoric Acid (CPA)-Catalyzed Enantioselective Passerini Reaction . Unlike early Lewis acid methods (e.g., Ti, Al-Salen) that often require stringent moisture control or specific chelating substrates, the organocatalytic CPA approach offers a robust, metal-free alternative compatible with a broader range of aromatic aldehydes and carboxylic acids.

Key Advantages:

-

Metal-Free: Eliminates trace metal scavenging in pharmaceutical intermediates.

-

Atom Economy: 100% atom economical (all reactant atoms incorporated into product).

-

Stereocontrol: Exploits bifunctional H-bonding to suppress the racemic background pathway.

Mechanistic Principles & Causality

To achieve high enantiomeric excess (ee), the catalyst must accelerate the stereoselective pathway significantly beyond the rate of the uncatalyzed background reaction.

-

The Challenge: The uncatalyzed Passerini reaction proceeds via a concerted cyclic transition state (in non-polar solvents) or an ionic pathway (in polar solvents). Both are naturally racemic.

-

The Solution (CPA Catalysis): Chiral Phosphoric Acids (e.g., BINOL or SPINOL derivatives) act as bifunctional catalysts. The phosphoryl oxygen acts as a Lewis base to activate the carboxylic acid, while the hydroxyl group activates the aldehyde via hydrogen bonding. This "chiral pocket" directs the isocyanide attack to a specific face of the aldehyde.

Figure 1: Catalytic Cycle and Activation Mode

Caption: Bifunctional activation by CPA creates a rigid chiral environment (Complex) that outcompetes the racemic background reaction.

Critical Parameters & Optimization

The success of this protocol hinges on suppressing the background reaction.

Solvent Selection

Solvent polarity is the single most critical variable. Polar solvents stabilize the ionic intermediates of the uncatalyzed path, destroying enantioselectivity.

| Solvent | Dielectric Constant | Background Rate | Expected ee (%) | Recommendation |

| Dichloromethane (DCM) | 8.93 | Moderate | 85-95% | Preferred |

| Toluene | 2.38 | Low | 80-90% | Good Alternative |

| THF | 7.58 | High | < 20% | Avoid |

| Methanol | 32.7 | Very High | ~0% (Racemic) | Avoid |

Concentration & Temperature

-

Concentration: High concentrations (0.5 M - 1.0 M) favor the termolecular mechanism. However, for the enantioselective variant, a moderate concentration (0.1 M - 0.2 M) is often preferred to prevent aggregation of the catalyst.

-

Temperature: Lower temperatures (-20°C to 0°C) generally improve ee by increasing the difference in activation energy (

) between the catalyzed and uncatalyzed paths.

Detailed Experimental Protocol

Target Reaction: Enantioselective synthesis of (S)-2-(benzoyloxy)-N-(tert-butyl)-2-phenylacetamide.

Reagents & Equipment

-

Aldehyde: Benzaldehyde (freshly distilled, free of benzoic acid oxidation byproduct).

-

Isocyanide: tert-Butyl isocyanide (98%). Note: Pungent odor; handle in fume hood.

-

Acid: Benzoic acid (1.2 equiv).

-

Catalyst: (R)-TRIP or (R)-VAPOL-hydrogen phosphate (5-10 mol%).

-

Solvent: Anhydrous DCM (stored over 4Å MS).

-

Apparatus: Flame-dried screw-cap vial or Schlenk tube with magnetic stir bar.

Step-by-Step Workflow

-

Catalyst Pre-complexation (Critical Step):

-

In a flame-dried vial, dissolve Benzoic Acid (0.12 mmol, 1.2 equiv) and the CPA Catalyst (0.005 mmol, 5 mol%) in anhydrous DCM (1.0 mL).

-

Stir at Room Temperature (RT) for 10 minutes. Why: This ensures the acid is hydrogen-bonded to the catalyst phosphoryl oxygen before the aldehyde is introduced.

-

-

Aldehyde Addition:

-

Add Benzaldehyde (0.10 mmol, 1.0 equiv) to the mixture.

-

Cool the reaction mixture to 0°C using an ice/water bath.

-

Stir for 10 minutes to allow the aldehyde to engage with the catalyst's acidic hydroxyl group.

-

-

Isocyanide Addition:

-

Add tert-Butyl isocyanide (0.12 mmol, 1.2 equiv) via microsyringe in one portion.

-

Seal the vial immediately to prevent solvent evaporation and odor leakage.

-

-

Reaction Monitoring (Self-Validation):

-

Stir at 0°C for 24–48 hours.

-

Checkpoint: Monitor by TLC (Visualize with UV or KMnO4 stain).

-

Advanced Checkpoint: FT-IR monitoring. The strong isocyanide peak at ~2130 cm⁻¹ should disappear. If the peak persists after 48h, the reaction has stalled.

-

-

Workup & Purification:

-

Concentrate the reaction mixture directly under reduced pressure (Rotavap). Avoid aqueous workup if possible to prevent hydrolysis of sensitive esters, though Passerini products are generally stable.

-

Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient 10:1 to 4:1).

-

-

Analysis:

-

Yield: Calculate isolated yield.

-

Enantioselectivity: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column, Hexane/iPrOH mixtures). Compare against a racemic standard synthesized using no catalyst in Methanol.

-

Figure 2: Experimental Decision Tree

Caption: Operational workflow with integrated checkpoint for reaction completeness.

Troubleshooting & Quality Control

-

Low Enantioselectivity (< 50% ee):

-

Cause: Water contamination. Water accelerates the non-selective background reaction.

-

Fix: Ensure DCM is freshly distilled or taken from a solvent system. Add activated 4Å Molecular Sieves (powdered) to the reaction vial.

-

-

Low Yield / Stalled Reaction:

-

Cause: Steric bulk of the catalyst preventing access to bulky aldehydes.

-

Fix: Switch from TRIP (very bulky) to a slightly smaller BINOL-derived phosphoric acid. Alternatively, increase concentration to 0.5 M.

-

-

Racemization during Workup:

-

Cause:

-Acyloxy amides are generally stable, but basic conditions can induce hydrolysis or epimerization. -

Fix: Ensure silica gel is neutral. Avoid strong bases during workup.

-

References

-

General Passerini Mechanism & History

-

Chiral Phosphoric Acid C

-

Zhang, J., Lin, S.-X., Cheng, D.-J., Liu, X.-Y., & Tan, B. (2015). Phosphoric Acid-Catalyzed Asymmetric Classic Passerini Reaction. Journal of the American Chemical Society, 137(44), 14039–14042. Link

- Note: This is the seminal paper describing the general enantioselective P-3CR using CPAs.

-

-

Lewis Acid Approaches (Altern

-

Denmark, S. E., & Fan, Y. (2003). Catalytic, Enantioselective Passerini Reactions.[3][5][6][7][8][9] Journal of the American Chemical Society, 125(26), 7825. Link

-

Wang, S.-X.,MX., & Zhu, J. (2005). Enantioselective Synthesis of

-Acyloxycarboxamides via the Passerini Reaction.[1][2][6][7][8][10] Journal of the American Chemical Society, 127, 16350. Link

-

-

Isocyanide Handling & Safety

Sources

- 1. Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Passerini reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]

- 6. Stereochemical Control of the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portals.broadinstitute.org [portals.broadinstitute.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Passerini Reaction [organic-chemistry.org]

Application Note: A Validated Ion Chromatography Method for the Robust Determination of Benzenesulfonate Counterion in Pharmaceutical Ingredients

Abstract

The accurate quantification of counterions is a critical quality attribute in the development and manufacturing of pharmaceutical salts. Benzenesulfonate (besylate) is an increasingly utilized counterion to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1] This application note presents a detailed, validated ion chromatography (IC) method for the precise and reliable determination of the benzenesulfonate counterion. The method employs anion-exchange chromatography with suppressed conductivity detection, a technique that offers superior sensitivity and selectivity for ionic species.[1][2] We provide a comprehensive protocol, from sample preparation to data analysis, and discuss the critical parameters of method validation in accordance with ICH guidelines, ensuring the method's suitability for quality control and regulatory submission.[3]

Introduction: The Critical Role of Counterion Stoichiometry

Nearly half of all pharmaceutical products are formulated as salts to improve critical physicochemical properties such as solubility, stability, and bioavailability.[1][4] The benzenesulfonate anion, derived from the strong benzenesulfonic acid (pKa ≈ -2.5), is a common choice for salt formation with basic APIs.[1] The precise ratio of the API to its counterion must be confirmed to establish the correct stoichiometry, verify the molecular mass of the drug salt, ensure the completeness of the salt formation reaction, and authenticate the drug substance.[1]

While traditional methods like titration or reversed-phase HPLC with UV detection can be used, they often lack the specificity and sensitivity required for robust quality control.[3] Ion chromatography has emerged as the premier analytical technique for this purpose, providing a reliable, sensitive, and selective platform for the determination of a wide range of inorganic and organic counterions.[1][5][6] This guide details an IC method specifically optimized for benzenesulfonate, leveraging a hydroxide-selective anion-exchange column and suppressed conductivity detection to achieve exceptional performance.

Principle of the Method: Anion-Exchange with Suppressed Conductivity

The determination of benzenesulfonate is achieved through a two-step process within the IC system: separation followed by detection.

-

Separation: The sample is injected into a high-pressure liquid stream (eluent) and passes through an analytical column packed with a stationary phase containing fixed positive charges (anion-exchanger). The negatively charged benzenesulfonate anions in the sample are retained on the column through electrostatic interactions. The strength of this retention is influenced by both the ionic charge and the hydrophobicity of the ion. Due to its benzene group, benzenesulfonate is more hydrophobic and thus more strongly retained than common inorganic anions.[1][7] Elution is achieved by pumping a solution containing a competing anion (e.g., hydroxide or carbonate) through the column, which displaces the benzenesulfonate, allowing it to travel to the detector.

-

Detection: Suppressed conductivity detection is the key to achieving high sensitivity.[8][9] After the analytical column, the eluent passes through a suppressor device. This device is a cation-exchange membrane that performs two critical functions:

-

It exchanges the cations from the eluent (e.g., K⁺ from a KOH eluent) with hydronium ions (H⁺). This converts the highly conductive eluent into weakly conductive water.[10][11]

-

Simultaneously, it converts the analyte salt (e.g., potassium benzenesulfonate) into its highly conductive acid form (benzenesulfonic acid).

-

This process dramatically lowers the background conductivity and noise while amplifying the analyte signal, resulting in a significantly improved signal-to-noise ratio and lower detection limits.[9][11]

Figure 1: Workflow of an IC system with an eluent generator and suppressor for benzenesulfonate analysis.

Instrumentation and Reagents

Equipment

-

Ion Chromatography System: Any system capable of generating hydroxide eluents and equipped with a suppressed conductivity detector (e.g., Thermo Scientific™ Dionex™ ICS-series system).[1]

-

Eluent Generator: For electrolytic generation of potassium hydroxide (KOH).

-

Autosampler: With temperature control capability.

-

Data Acquisition and Processing Software.

Consumables and Reagents

-

Analytical Column: Hydroxide-selective anion-exchange column, e.g., Thermo Scientific™ Dionex™ IonPac™ AS18, 2 x 250 mm.[1][7]

-